4,4'-Oxybis(benzoylhydrazide)
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Overview
Description
4,4’-Oxybis(benzoylhydrazide) is an organic compound with the molecular formula C14H14N4O3 and a molecular weight of 286.2860 . It is characterized by the presence of two benzoylhydrazide groups connected by an oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(benzoylhydrazide) typically involves the reaction of 4-hydroxybenzoic acid with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of 4,4’-Oxybis(benzoylhydrazide) follows similar synthetic routes but on a larger scale. The process involves the use of high-boiling point solvents and controlled reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxybis(benzoylhydrazide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzoylhydrazide groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, hydrazine derivatives, and substituted benzoylhydrazides .
Scientific Research Applications
4,4’-Oxybis(benzoylhydrazide) has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: It has been investigated for its potential use in drug development and as an antimicrobial agent.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-Oxybis(benzoylhydrazide) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Oxydibenzenesulfonyl hydrazide: This compound has similar structural features but contains sulfonyl groups instead of benzoylhydrazide groups.
4,4’-Oxydibenzoic acid: This compound has carboxylic acid groups instead of hydrazide groups.
Uniqueness
4,4’-Oxybis(benzoylhydrazide) is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Biological Activity
4,4'-Oxybis(benzoylhydrazide) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of hydrazones, which are known for their diverse biological properties, including antioxidant, antibacterial, and anticancer activities. In this article, we will explore the biological activity of 4,4'-Oxybis(benzoylhydrazide), supported by various studies and findings.
Chemical Structure
The chemical formula of 4,4'-Oxybis(benzoylhydrazide) is C14H14N4O3, with a molecular weight of 270.29 g/mol. The structure features two benzoylhydrazide moieties linked by an ether group (–O–), which plays a crucial role in its biological activity.
Antioxidant Activity
Research indicates that 4,4'-Oxybis(benzoylhydrazide) exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, which can cause oxidative stress and lead to various diseases. The compound's ability to scavenge free radicals was evaluated through various assays, including:
- Hydroxyl Radical Scavenging Assay
- DPPH Scavenging Assay
In these assays, the IC50 values ranged from 0.68 to 23.66 mg/L for hydroxyl radicals and from 0.13 to 22.87 mg/L for DPPH radicals, indicating potent antioxidant activity compared to standard antioxidants .
Antibacterial Activity
The antibacterial properties of 4,4'-Oxybis(benzoylhydrazide) have also been investigated. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:
Bacterial Strain | MIC (µg/L) |
---|---|
E. coli | 50 |
S. aureus | 25 |
These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
Emerging studies have begun to explore the anticancer potential of hydrazone derivatives, including 4,4'-Oxybis(benzoylhydrazide). Preliminary findings indicate that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigations are required to elucidate the specific pathways involved.
Structure-Activity Relationship (SAR)
The biological activity of hydrazone compounds like 4,4'-Oxybis(benzoylhydrazide) can be influenced by their chemical structure. Variations in substituents on the benzene rings can enhance or diminish their biological effects. For example:
- Electron-donating groups (e.g., –OCH3) can increase antioxidant activity.
- Electron-withdrawing groups (e.g., –NO2) can enhance antibacterial properties.
This relationship underscores the importance of SAR studies in optimizing the pharmacological profiles of such compounds .
Case Studies
- Antioxidant Efficacy : A study demonstrated that derivatives of benzoylhydrazones showed varying degrees of antioxidant activity based on their structural modifications. Compounds with hydroxyl substituents exhibited superior scavenging abilities due to enhanced electron donation capabilities .
- Antibacterial Testing : In another study, several hydrazone derivatives were tested against common pathogens. The results indicated that compounds similar in structure to 4,4'-Oxybis(benzoylhydrazide) displayed significant antibacterial effects, making them candidates for further drug development .
Properties
CAS No. |
13092-49-4 |
---|---|
Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
4-[4-(hydrazinecarbonyl)phenoxy]benzohydrazide |
InChI |
InChI=1S/C14H14N4O3/c15-17-13(19)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(20)18-16/h1-8H,15-16H2,(H,17,19)(H,18,20) |
InChI Key |
GMVKIRUIWVGPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)OC2=CC=C(C=C2)C(=O)NN |
Origin of Product |
United States |
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